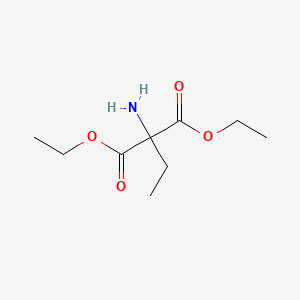

Diethyl 2-amino-2-ethylmalonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-amino-2-ethylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-4-9(10,7(11)13-5-2)8(12)14-6-3/h4-6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLYAVNOAWJHRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)(C(=O)OCC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Diethyl 2 Amino 2 Ethylmalonate and Its Derivatives

Classic Aminomalonate Synthesis Pathways

The traditional routes for preparing α-amino acids, including the precursors to Diethyl 2-amino-2-ethylmalonate, are dominated by the robust and well-documented malonic ester synthesis. These methods typically involve the functionalization of a malonate ester scaffold.

Alkylation of Diethyl Acetamidomalonate and Subsequent Deprotection

A cornerstone of amino acid synthesis is the alkylation of diethyl acetamidomalonate. wikipedia.orglibretexts.org This process leverages the acidity of the α-hydrogen on the malonate, which is positioned between two electron-withdrawing carbonyl groups, making it susceptible to deprotonation by a suitable base. pressbooks.pub The resulting enolate ion acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a C-alkylated derivative. pressbooks.pubchegg.com For the synthesis of this compound precursors, an ethyl halide such as ethyl bromide or ethyl iodide is used as the alkylating agent. chegg.com The initial product is diethyl 2-acetamido-2-ethylmalonate.

The efficiency of the alkylation step is highly dependent on the reaction conditions. The choice of base, solvent, and temperature plays a critical role in maximizing the yield and minimizing side reactions. Sodium ethoxide (NaOEt) in ethanol (B145695) is a commonly used base-solvent system, as the ethoxide anion is a strong enough base to deprotonate the diethyl acetamidomalonate. wikipedia.org The reaction is typically performed at temperatures ranging from room temperature to the reflux temperature of the solvent. google.com

For less reactive alkyl halides, more robust conditions may be necessary. Modified phase-transfer catalysis (PTC) conditions have been shown to be effective for the alkylation of diethyl acetamidomalonate with electrophiles of low reactivity. For instance, using potassium tert-butoxide as a strong base in the absence of an organic solvent can facilitate the alkylation with long-chain alkyl halides. The selection of a non-nucleophilic base is crucial to avoid side reactions like transesterification.

| Base | Solvent | Temperature (°C) | Alkylating Agent Type | Key Findings/Observations | Reference |

|---|---|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | Primary Alkyl Halides | Standard, effective method for reactive halides. | wikipedia.org |

| Sodium Ethoxide (NaOEt) | Ethanol / DMF | 60 | p-Toluenesulfonate Ester | Good yields for activated electrophiles. | google.com |

| Potassium tert-Butoxide (KOtBu) | None (Solid-Liquid PTC) | 20 | Weak Electrophiles (e.g., long-chain halides) | Efficient for electrophiles of low reactivity; avoids transesterification. |

Following the successful alkylation of diethyl acetamidomalonate, the resulting intermediate undergoes hydrolysis and decarboxylation to yield the desired α-amino acid. libretexts.orglibretexts.org This transformation is typically achieved by heating the alkylated product with a strong aqueous acid, such as hydrochloric acid (HCl). pressbooks.pubchegg.com The acidic conditions serve a dual purpose: they hydrolyze both the ester groups to carboxylic acids and the acetamido protecting group to a primary amine. wikipedia.org

The intermediate product is a substituted malonic acid with an amino group at the α-position. This β-dicarboxylic acid is unstable to heat and readily undergoes decarboxylation (loss of CO₂) to afford the final racemic α-amino acid. wikipedia.org This sequence provides a versatile and general route to a wide array of both natural and unnatural α-amino acids. researchgate.net

Amination of Halogenated Malonate Esters

An alternative classical approach involves the direct amination of a halogenated malonate ester. This method begins with the halogenation of diethyl malonate at the α-position, typically using bromine (Br₂) to form diethyl 2-bromomalonate. wikipedia.org The subsequent introduction of the amino group can be achieved through various amination procedures.

A common strategy is to use ammonia (B1221849) in a nucleophilic substitution reaction. However, this can lead to over-alkylation. A more controlled method is the Gabriel synthesis, which utilizes potassium phthalimide (B116566) as an ammonia surrogate. libretexts.orglibretexts.org The phthalimide anion displaces the bromide from diethyl 2-bromomalonate. The resulting intermediate can then be alkylated at the α-carbon before the phthalimide and ester groups are hydrolyzed to reveal the primary amino acid. libretexts.org Another route involves the nitrosation of diethyl malonate to give diethyl isonitrosomalonate, which is then reduced via catalytic hydrogenation to yield diethyl aminomalonate. wikipedia.orgorgsyn.org

Modern and Advanced Synthetic Strategies

More recent synthetic developments have focused on increasing efficiency, atom economy, and functional group tolerance. These modern strategies often provide milder reaction conditions and access to a broader range of amino acid derivatives.

Decarboxylative Amination Approaches from Malonate Derivatives

Decarboxylative coupling reactions have emerged as powerful tools in modern organic synthesis. For the preparation of α-amino acid derivatives, decarboxylative amination of malonate derivatives offers a novel and efficient pathway. rsc.orgrsc.org This strategy involves the reaction of a malonic acid half-ester with an aminating agent, where the loss of carbon dioxide drives the formation of a new carbon-nitrogen bond.

One reported method utilizes cesium carbonate (Cs₂CO₃) as a base to promote the decarboxylative amination of N-protected malonate derivatives at moderate temperatures (e.g., 60 °C), yielding protected α-amino acids in good yields. rsc.orgthieme-connect.com This approach demonstrates broad substrate scope and excellent functional group tolerance under relatively mild conditions. rsc.org Other advanced methods include electrochemical decarboxylative amidation, which provides access to unique derivatives like 2-aminoprolines from readily available malonic acid monoesters. beilstein-journals.org Furthermore, organocatalytic methods using reagents like 1,4-diazabicyclo[2.2.2]octane (DABCO) to promote the reaction between substituted malonic acid half-oxyesters and dialkyl azodicarboxylates have been developed, providing access to α-aminoester derivatives under mild conditions. chemistryviews.org

| Method | Key Reagents/Conditions | Substrate | Key Advantages | Reference |

|---|---|---|---|---|

| Base-Mediated Decarboxylative Amination | Cs₂CO₃, MeCN, 60 °C | N-protected malonate derivatives | Mild conditions, broad scope, good functional group tolerance. | rsc.orgrsc.orgthieme-connect.com |

| Electrochemical Decarboxylative Amidation | Constant current, undivided cell, aq. acetonitrile | N-acetylamino malonic acid monoesters | Access to complex cyclic amino acids (e.g., 2-aminoprolines). | beilstein-journals.org |

| Organocatalytic Decarboxylative Amination | DABCO, dialkyl azodicarboxylates, toluene, 80 °C | Substituted malonic acid half-oxyesters | Metal-free, provides access to unnatural α-aminoester derivatives. | chemistryviews.org |

Multicomponent Reaction Sequences Incorporating Malonate Esters

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs involving malonate esters can be applied. For instance, a domino Michael-Wittig reaction sequence can be catalyzed by a combination of chiral amine catalysis and copper catalysis to produce chiral homoallylboronates. rsc.org Similarly, a combination of chiral diphenylprolinol trimethylsilyl (B98337) ether and Cu(OTf)₂ can catalyze a domino reaction involving diethylmalonate. rsc.org

A notable example of a multicomponent approach involving malonates is the Biginelli reaction, which combines an aldehyde, a β-ketoester, and a urea (B33335) or thiourea. While not directly yielding the target compound, it showcases the utility of malonate-like synthons in MCRs. The development of asymmetric MCRs is an active area of research, with organocatalysis playing a significant role.

Metal-Catalyzed Functionalizations for Alpha-Amination

Directing a C-H amination at the α-position of a malonate ester is a powerful strategy for the synthesis of α-amino acid derivatives. Both palladium and copper-based catalytic systems have been developed for this purpose.

Palladium-catalyzed cross-coupling reactions are a mainstay in the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, for example, is a versatile method for coupling amines with aryl halides. This methodology can be extended to the amination of malonate enolates. The use of sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands has been shown to be effective in the palladium-catalyzed arylation of malonates and cyanoesters. nih.gov While direct α-amination of diethyl ethylmalonate using this method is less common, a two-step, one-pot process involving the cross-coupling of an aryl halide with diethylmalonate followed by alkylation is a viable route. nih.gov

The success of these reactions often hinges on the choice of ligand, which plays a crucial role in the catalytic cycle. Below is a table summarizing typical components used in palladium-catalyzed arylations of malonates, which can be conceptually applied to amination reactions.

| Catalyst Precursor | Ligand | Base | Solvent | Substrate Scope | Ref |

| Pd₂(dba)₃ | P(t-Bu)₃ | NaH, Cs₂CO₃ | Toluene, Dioxane | Aryl bromides, aryl chlorides | nih.gov |

| Pd(OAc)₂ | (1-Ad)P(t-Bu)₂ | K₃PO₄ | Toluene | Heteroaryl halides | nih.gov |

| Pd(OAc)₂ | JohnPhos | K₂CO₃ | t-BuOH | Six-membered ring heteroaryl halides | nih.gov |

This table represents typical conditions for palladium-catalyzed cross-coupling reactions involving malonates and related compounds.

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based systems for C-N bond formation. Copper-catalyzed Ullmann-type coupling reactions can be employed for the arylation of malonates. ualberta.ca Furthermore, copper catalysis can be used for the α-amination of carbonyl compounds. For instance, a copper(I)/2,2'-bipyridyl complex can catalyze the amination of silyl (B83357) ketene (B1206846) acetals. While not a direct amination of diethyl ethylmalonate, this points to the potential of copper catalysis in this area. A combination of a copper catalyst and an organocatalyst has been used in the enantioselective synthesis of α,β-disubstituted aldehydes from diethylmalonate. rsc.org

The table below outlines representative components for copper-catalyzed cross-coupling reactions involving malonate derivatives.

| Copper Source | Ligand | Base | Solvent | Reaction Type | Ref |

| Cu(OTf)₂ | Diphenylprolinol trimethylsilyl ether | - | - | Domino Michael addition | rsc.org |

| CuI | Picolinic acid | Cs₂CO₃ | Toluene | Decarboxylative arylation | ualberta.ca |

| Cu(OAc)₂ | - | - | - | C-H functionalization |

This table illustrates typical components in copper-catalyzed reactions with malonate derivatives.

Enantioselective Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure α-amino acids is of paramount importance in drug discovery and development. Several strategies have been developed to achieve this, including the use of chiral auxiliaries and phase-transfer catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. Evans oxazolidinones are a well-known class of chiral auxiliaries used for the asymmetric alkylation of carboxylic acid derivatives. wikipedia.orgwilliams.edu The N-acylated oxazolidinone can be deprotonated to form a rigid Z-enolate, which then undergoes diastereoselective alkylation. The bulky substituent on the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. williams.edu This strategy can be applied to the synthesis of chiral analogues of this compound.

Another practical chiral auxiliary is pseudoephenamine, which has shown remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov

| Chiral Auxiliary | Typical Application | Key Features | Ref |

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Forms rigid Z-enolates, high diastereoselectivity | wikipedia.orgwilliams.edu |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation | Crystalline derivatives, good for forming quaternary centers | nih.gov |

| Camphorsultam (Oppolzer's sultam) | Asymmetric alkylation, Diels-Alder reactions | High diastereoselectivity | wikipedia.org |

| (R)- and (S)-1-Phenylethylamine | Resolution of racemic mixtures, synthesis of chiral amines | Readily available | sigmaaldrich.com |

This table presents common chiral auxiliaries and their applications in asymmetric synthesis.

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants in immiscible phases. In asymmetric PTC, a chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from a natural product like a Cinchona alkaloid, is used to ferry a reactant from one phase to another, inducing enantioselectivity in the process. This method has been successfully applied to the asymmetric alkylation of glycine (B1666218) imines to produce a variety of α-amino acid derivatives with high enantiomeric excess. nih.gov

The alkylation of malonates under phase-transfer conditions has also been explored. frontiersin.orgrsc.org By employing a chiral phase-transfer catalyst, it is possible to achieve enantioselective alkylation of a malonate substrate. frontiersin.org The catalyst forms a chiral ion pair with the enolate, which then reacts with an electrophile in a stereocontrolled manner.

| Chiral Phase-Transfer Catalyst | Substrate Type | Reaction | Enantiomeric Excess (ee) | Ref |

| N-Anthracenylmethyl Cinchona alkaloid derivatives | Glycine imines | Asymmetric alkylation | High | nih.gov |

| (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 2,2-Diphenylethyl tert-butyl α-methylmalonates | Asymmetric alkylation | Up to 98% | frontiersin.org |

| Quaternary ammonium salts | Malononitrile | Selective mono- or di-alkylation | N/A (selectivity) | rsc.org |

This table summarizes examples of chiral phase-transfer catalysts and their application in asymmetric synthesis.

Enzymatic Desymmetrization of Prochiral Malonates

The enzymatic desymmetrization of prochiral malonates represents a powerful strategy for the stereoselective synthesis of chiral building blocks, including precursors to α-amino acids. This methodology leverages the inherent chirality of enzymes to selectively transform one of two identical functional groups in a symmetrical molecule, leading to the formation of a chiral product with high enantiomeric excess (e.e.).

A notable application of this approach is in the synthesis of α-quaternary amino acid derivatives. acs.org The process can begin with the double alkylation or arylation of a simple malonate, such as dimethyl malonate, to create a prochiral α,α-disubstituted malonate diester. acs.org This symmetrically substituted intermediate is then subjected to enzymatic hydrolysis. acs.org

Porcine liver esterase (PLE) is a frequently employed enzyme for this desymmetrization step. acs.orgunipd.it PLE-mediated hydrolysis selectively cleaves one of the two ester groups of the prochiral dialkylated malonate diester. acs.org This results in the formation of a chiral half-ester. acs.org The enantioselectivity of this enzymatic reaction can be quite high, with reported enantiomeric excesses ranging from 43% to over 98%, depending on the specific substituents on the malonate. acs.org

The utility of enzymatic desymmetrization extends to a variety of substituted malonates. Lipases, another class of hydrolytic enzymes, are also effective catalysts for this transformation. For instance, lipases from Pseudomonas cepacia and Candida antarctica (often immobilized as Novozym 435) have been successfully used. researchgate.netresearchgate.net These enzymes can catalyze the desymmetrization of prochiral 1,3-diamines and other symmetrical diesters, demonstrating the broad applicability of this biocatalytic approach. researchgate.netresearchgate.net The choice of enzyme, solvent, and acylating agent can significantly influence the yield and enantioselectivity of the reaction. researchgate.netresearchgate.net

Table 1: Enzymatic Desymmetrization of Prochiral Malonates This table summarizes representative examples of enzymatic desymmetrization of prochiral malonates, highlighting the enzyme used, the resulting product, and the reported enantiomeric excess.

| Enzyme | Substrate | Product | Enantiomeric Excess (e.e.) |

| Porcine Liver Esterase (PLE) | α,α-disubstituted malonate diesters | Chiral half-esters | 43% to >98% acs.org |

| Lipase from Pseudomonas cepacia | Prochiral 1,3-diamines | Mono-N-carbamate-protected diamines | High e.e. researchgate.net |

| Lipase B from Candida antarctica (Novozym 435) | 3-(4-fluorophenyl)glutaric anhydride | Chiral monoester | >99% acs.org |

The development of these enzymatic methods provides a valuable alternative to traditional chemical synthesis for accessing chiral molecules. researchgate.net They often operate under mild reaction conditions and can exhibit high levels of enantio- and regioselectivity. researchgate.net As research in this area continues, the scope of enzymatic desymmetrization is likely to expand, offering efficient pathways to a wider range of chiral compounds.

Chemical Reactivity and Mechanistic Investigations of Diethyl 2 Amino 2 Ethylmalonate

Nucleophilic Reactivity of the Alpha-Carbon and Amine Moiety

The reactivity of diethyl 2-amino-2-ethylmalonate is significantly influenced by the nucleophilic character of both the alpha-carbon (through enolate formation) and the nitrogen atom of the amine group.

Similar to other malonic esters, the alpha-proton in diethyl aminomalonate derivatives is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. libretexts.org This allows for deprotonation by a suitable base, such as sodium ethoxide, to form a stabilized enolate ion. The presence of the amino group at the alpha-position influences the acidity and nucleophilicity of the resulting enolate.

The enolate of an aminomalonate can act as a potent nucleophile in various reactions, most notably in alkylation reactions. For instance, the enolate of diethyl acetamidomalonate, a related compound, can be readily alkylated with alkyl halides in an SN2 reaction. libretexts.org This is a key step in the amidomalonate synthesis of α-amino acids. libretexts.org

Table 1: Reactivity of Aminomalonate Enolates

| Reaction Type | Reagent | Product Type | Reference |

| Alkylation | Alkyl Halide | α-Alkylated Aminomalonate | libretexts.org |

| Cycloaddition | Mesoionic Oxazolium Olates | Trifluoromethyl-substituted Pyrrolidinones |

It's important to note that the free amino group in this compound can interfere with enolate formation and subsequent reactions. Therefore, the amino group is often protected, for example, as an acetamido or phthalimido group, to facilitate controlled C-alkylation. libretexts.orgpearson.com

The lone pair of electrons on the nitrogen atom of the primary amine in this compound makes it a nucleophilic center, susceptible to attack by various electrophiles.

Key reactions involving the amine moiety include:

Acylation: The amine group can be readily acylated by reacting with acyl chlorides or anhydrides to form N-acyl derivatives. clockss.org For example, diethyl aminomalonate can be acetylated to produce diethyl acetamidomalonate, a stable and versatile intermediate for amino acid synthesis. wikipedia.org

Sulfonylation: Reaction with sulfonyl chlorides yields N-sulfonylated derivatives.

Reaction with Carbonyl Compounds: The amine can react with aldehydes and ketones to form imines (Schiff bases). These intermediates can undergo further transformations.

Cycloaddition Reactions: The amine functionality allows diethyl aminomalonate to participate in cycloaddition reactions. For instance, it can react with mesoionic oxazolium olates to form substituted pyrrolidinones. It also participates in asymmetric three-component 1,3-dipolar cycloadditions to produce imidazolidines with high enantioselectivity.

The free base of diethyl aminomalonate is known to be unstable, so it is often used as its hydrochloride salt, which improves its stability for storage and handling.

Ester Hydrolysis and Decarboxylation Mechanisms

The ester and malonate functionalities of this compound are prone to hydrolysis and decarboxylation under specific conditions, which are fundamental reactions in its synthetic applications.

The diethyl ester groups of aminomalonates are susceptible to hydrolysis under both acidic and basic conditions. nih.gov

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, activating the carbonyl group towards nucleophilic attack by water. This leads to the formation of the corresponding dicarboxylic acid through a tetrahedral intermediate. Vigorous hydrolysis with a mixture of aqueous hydrobromic acid and acetic acid can lead to both hydrolysis and decarboxylation. beilstein-journals.org

Basic Hydrolysis (Saponification): In the presence of a base like sodium hydroxide (B78521), the ester undergoes saponification via nucleophilic acyl substitution. The hydroxide ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt and ethanol (B145695). This reaction is typically irreversible and requires stoichiometric amounts of base for complete conversion.

The stability of related malonic esters has been investigated, showing they are relatively stable at ambient temperatures in both acidic and basic solutions but decompose under harsher conditions. beilstein-journals.org The amino group, especially when protected as an amide, can also be hydrolyzed, typically under acidic conditions, to yield the free amino acid. libretexts.orgpearson.com

A key reaction of malonic acids and their derivatives is decarboxylation, which involves the loss of a carboxyl group as carbon dioxide upon heating. nih.gov

The typical pathway for the decarboxylation of malonic acids formed from the hydrolysis of esters like this compound involves heating. researchgate.netresearchgate.net The presence of the carbonyl group beta to the carboxyl group facilitates this process through a cyclic transition state (a β-keto acid type mechanism).

The general mechanism proceeds as follows:

Hydrolysis: The diethyl ester is first hydrolyzed to the corresponding aminomalonic acid.

Decarboxylation: Upon heating, the aminomalonic acid readily loses one of the carboxyl groups to form an α-amino acid. libretexts.orgresearchgate.netresearchgate.net

This hydrolysis and subsequent decarboxylation sequence is a cornerstone of the amidomalonate synthesis of amino acids. libretexts.orgpearson.com While thermal conditions are often sufficient, the presence of acid can also promote decarboxylation. researchgate.net The decarboxylation of aminomalonic acid itself has been studied and is known to occur spontaneously. nih.gov

Table 2: Conditions for Hydrolysis and Decarboxylation of Aminomalonate Esters

| Reaction | Conditions | Major Product | Reference |

| Hydrolysis & Decarboxylation | Aqueous Acid (e.g., HBr/AcOH), Heat | α-Amino Acid | libretexts.orgbeilstein-journals.orgresearchgate.netresearchgate.net |

| Basic Hydrolysis | Base (e.g., NaOH, LiOH), then Acidification & Heat | α-Amino Acid | libretexts.orgnih.gov |

| Thermal Decarboxylation | Heating of the diacid | α-Amino Acid | nih.gov |

Transformations Involving the Ethyl and Malonate Substructures

Beyond the primary reactivity of the amine and alpha-carbon, the broader ethyl and malonate structures can be involved in various chemical transformations.

The malonate core is a versatile building block for synthesizing heterocyclic compounds. For example, derivatives of diethyl aminomalonate can be used in the synthesis of substituted pyrroles and quinolines. clockss.orgwikipedia.org The reaction of diethyl aminomalonate with 3-substituted 2,4-diketones in boiling acetic acid yields ethyl pyrrole-2-carboxylates. wikipedia.org

The ester groups themselves can undergo transformations other than hydrolysis. For example, reduction of the ester functionalities, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), would yield the corresponding amino diol.

Furthermore, the entire malonate fragment can act as a leaving group in certain reactions. For instance, the pyrolysis of related malonanilic acid ethyl esters can lead to the formation of symmetric dianilides, suggesting a complex rearrangement and transformation mechanism. researchgate.net The malonate group can also be used to introduce a methyl group into a molecule via a sequence of alkylation, hydrolysis, and exhaustive decarboxylation. researchgate.net

Modifications of the Ethyl Side Chain

Scientific literature accessible through comprehensive searches does not provide specific examples of chemical modifications targeting the ethyl side chain of this compound after its introduction onto the malonate structure. The primary focus of documented research has been on reactions involving the amino and ester functionalities of the molecule.

Cyclocondensation Reactions with Diethyl Malonate Derivatives

This compound and its derivatives are versatile substrates for cyclocondensation reactions, leading to the formation of various heterocyclic systems. These reactions are fundamental in the synthesis of pharmacologically important molecules, particularly barbiturates. nih.govresearchgate.net

The general reactivity of 2-substituted diethyl malonates involves condensation with 1,3-dinucleophiles, such as ureas and amidines, which typically requires elevated temperatures or the use of a basic catalyst. nih.govresearchgate.net In a notable application, N-protected forms of this compound are used to synthesize 5-ethyl-5-aminobarbituric acid derivatives. For instance, Diethyl 2-acetylamino-2-ethylmalonate and Diethyl 2-[(tert-butyloxycarbonyl)amino]-2-ethylmalonate react with a range of substituted ureas in the presence of sodium ethoxide (NaOEt) in ethanol at reflux temperatures. This reaction proceeds via the condensation of the malonate esters with the urea (B33335) nitrogens, followed by cyclization to form the pyrimidine-2,4,6-trione core, commonly known as the barbituric acid ring.

The reaction of Diethyl 2-acetylamino-2-ethylmalonate with cyclohexylurea, for example, yields 5-Acetylamino-1-cyclohexyl-5-ethylbarbituric acid. The subsequent removal of the acetyl protecting group can be achieved by heating with a strong acid, such as 8M hydrochloric acid, to furnish the corresponding 5-amino-5-ethylbarbituric acid hydrochloride.

Table 1: Synthesis of Barbituric Acid Derivatives from this compound Precursors

Another significant cyclization pathway involves the Mn(III)-based oxidative cyclization of N-acyl protected 2-((2-arylamino)ethyl)malonates to synthesize tetrahydroquinolinedicarboxylates. nii.ac.jpclockss.org This reaction proceeds in a formal 6-endo mode, demonstrating a powerful method for constructing complex nitrogen-containing heterocycles from malonate derivatives. nii.ac.jpclockss.org

Reaction Kinetics and Thermodynamic Considerations in this compound Transformations

Detailed kinetic and thermodynamic studies specifically on transformations involving this compound are not extensively documented. However, investigations into closely related systems provide valuable insights into the factors governing its reactivity.

For example, studies on the Dieckmann cyclization of related systems to form fused heterocycles have shown that reaction pathways can be governed by both kinetic and thermodynamic control. In the formation of certain bicyclic tetramate derivatives, the kinetically favored pathway can have a significantly lower activation energy (Ea) than alternative routes. This preference is often attributed to the formation of a more stable tetrahedral alkoxide intermediate and a spatial arrangement that minimizes steric hindrance by placing bulky substituents on the convex face of the forming bicyclic system. Such considerations are crucial for predicting and controlling the stereochemical outcome of cyclization reactions.

Furthermore, thermodynamic properties have been determined for related compounds like Diethyl acetamidomalonate. Using an adiabatic calorimeter, a solid-liquid phase transition was identified, and the enthalpy and entropy of this transition were measured. While this data does not directly apply to this compound, it highlights the type of thermodynamic characterization that is essential for understanding the physical and chemical behavior of these molecules during phase changes and reactions. The study of deuterated analogues, such as Diethyl 2-ethyl-2-methylmalonate-D3, is also employed to probe reaction kinetics, as the presence of deuterium (B1214612) can alter reaction rates (kinetic isotope effect), providing mechanistic insights into steps involving C-H bond cleavage.

Table 2: List of Compounds

Computational and Theoretical Studies on Diethyl 2 Amino 2 Ethylmalonate and Its Congeners

Quantum Chemical Characterization of Electronic Structure and Conformations

The intrinsic properties of a molecule, such as its stability and reactivity, are dictated by its electronic structure and three-dimensional shape. Quantum chemical calculations are instrumental in characterizing these fundamental aspects.

Density Functional Theory (DFT) Applications in Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of Diethyl 2-amino-2-ethylmalonate. researchgate.netresearchgate.net Geometry optimization, a process to find the most stable arrangement of atoms in a molecule (a minimum on the potential energy surface), is a primary application of DFT.

For molecules analogous to this compound, such as other malonate derivatives, DFT methods like B3LYP with basis sets like 6-311++G(d,p) have been successfully employed to obtain optimized geometries. researchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data from techniques like X-ray crystallography. The process involves iterative calculations to minimize the forces on each atom, leading to a stable conformation. For instance, in a study on a diethyl malonate derivative, the theoretical structure obtained via DFT calculations showed a high degree of correlation with the experimental structure. researchgate.net

The choice of functional and basis set is crucial for the accuracy of the results. Various combinations are often tested to find the one that best reproduces experimental values or is most suitable for the specific chemical system.

Table 1: Representative Functionals and Basis Sets in DFT Calculations

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d) | Standard for geometry optimizations of organic molecules. |

| B3LYP | 6-311++G(d,p) | Higher accuracy for geometries and energies, includes diffuse functions and polarization. researchgate.net |

| M06-2X | def2-TZVP | Good for non-covalent interactions and thermochemistry. |

| PBE0 | 6-311+G(2d,p) | Often used for predicting NMR chemical shifts. d-nb.info |

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to map the energy landscape that governs their interconversion. This is critical as the reactivity and biological activity of a molecule can be highly dependent on its conformation.

Computational studies on similar flexible molecules, like N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, have utilized DFT calculations to explore their conformational space. nih.gov By systematically rotating key dihedral angles and performing geometry optimizations at each step, a potential energy surface can be constructed. This reveals the low-energy conformers and the energy barriers between them. For instance, such analyses have identified stable gauche and cis conformations and have shown how their relative populations can be influenced by the polarity of the solvent, a phenomenon that can be modeled using a Polarisable Continuum Model (PCM). nih.gov For this compound, key rotations would be around the C-C and C-N bonds of the ethyl and amino groups attached to the central carbon.

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By modeling the transition states—the high-energy structures that connect reactants and products—researchers can gain a deeper understanding of reaction kinetics and selectivity.

Activation Energy Calculations for Key Synthetic Steps

The synthesis of α-amino esters often involves the amination of a malonate precursor. Theoretical calculations can model this process to determine the activation energy, which is the minimum energy required for the reaction to occur. A lower activation energy corresponds to a faster reaction rate.

DFT calculations have been employed to study the activation barriers of various reactions involving malonates. For example, in the context of the proline-catalyzed Mannich reaction, DFT (B3LYP/6-31++G(d,p)) has been used to calculate the activation barriers for the formation of intermediates. nih.gov Similar approaches could be applied to model the synthesis of this compound, for instance, by calculating the energy profile for the reaction of diethyl 2-ethyl-2-halomalonate with an amine source. These calculations would involve locating the transition state structure for the nucleophilic substitution and calculating its energy relative to the reactants.

Table 2: Hypothetical Activation Energies for a Synthetic Step

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Amination of Diethyl 2-ethyl-2-bromomalonate | DFT (B3LYP/6-311+G(d,p)) | Value would be determined by calculation |

| Transition State 1 | ||

| Product Formation |

This table represents a hypothetical application of the methodology to the target compound.

Elucidation of Regio- and Stereoselectivity via Computational Modeling

Many organic reactions can yield multiple products, and computational modeling can explain and predict why one product is formed preferentially over others (regio- and stereoselectivity). This is particularly relevant for reactions involving chiral molecules or the creation of new stereocenters.

For reactions involving diethyl malonate, computational studies have successfully elucidated the origins of stereoselectivity. nih.gov By calculating the energies of the different transition states leading to different stereoisomers, the favored pathway can be identified. For example, in an organocatalyzed Michael addition of dimethyl malonate to nitroolefins, DFT calculations revealed that the transition state leading to the major (R)-enantiomer was lower in energy due to stabilizing hydrogen bonding and π-stacking interactions. nih.gov A similar approach for reactions involving this compound could predict the stereochemical outcome and guide the design of stereoselective syntheses.

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

Spectroscopic Property Predictions and Correlations with Experimental Data

DFT calculations have been shown to accurately predict ¹H and ¹³C NMR chemical shifts for complex organic molecules. d-nb.info The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted. These predicted spectra can then be compared with experimental data to confirm the structure. For instance, studies on various organic compounds have demonstrated a strong correlation between DFT-predicted and experimentally measured NMR chemical shifts. d-nb.info

Similarly, the vibrational frequencies from an IR spectrum can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and other systematic errors, can be matched with the peaks in an experimental IR spectrum to assign specific vibrational modes to the observed bands. Studies on malonate complexes have used theoretical frequency calculations to help interpret their IR spectra and identify the coordination modes of the malonate ligand. anl.gov

Table 3: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for a Model Compound

| Carbon Atom | Experimental Shift (ppm) | Predicted Shift (ppm) - DFT (PBE0/6-311+G(2d,p)) |

| C=O | Value | Value |

| Cα | Value | Value |

| C(ethyl)-CH₂ | Value | Value |

| C(ethyl)-CH₃ | Value | Value |

This table illustrates the type of data that would be generated from such a comparative study for this compound.

Diethyl 2 Amino 2 Ethylmalonate As an Advanced Synthetic Intermediate

Building Block for Complex Alpha-Amino Acid Derivatives

The structure of diethyl 2-amino-2-ethylmalonate, particularly its N-acetylated form (diethyl 2-acetylamino-2-ethylmalonate), serves as a robust template for synthesizing alpha-amino acids that are not found in natural proteins. These non-proteinogenic amino acids are crucial for developing new pharmaceuticals and biochemical tools.

Synthesis of Non-Proteinogenic Amino Acids and Quaternary Alpha-Amino Acids

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded for protein assembly. wikipedia.org The synthesis of these compounds is a significant area of chemical research. Diethyl acetamidomalonate (a related precursor) is widely used in a three-step process involving deprotonation, alkylation, and subsequent hydrolysis with decarboxylation to produce racemic α-amino acids. wikipedia.org This method is particularly effective for creating quaternary alpha-amino acids, which are characterized by having two side chains attached to the α-carbon, a structural motif that imparts significant conformational constraints in peptides. The synthesis of quaternary α- and β-amino acids can also be achieved through proline-catalyzed Mannich reactions, highlighting another pathway to these complex structures. nih.gov

The classic malonic ester synthesis, when applied to diethyl acetamidomalonate, allows for the introduction of a desired side chain. Subsequent hydrolysis of the ester and amide groups, followed by decarboxylation, yields the final amino acid. wikipedia.org This straightforward and adaptable methodology makes it a cornerstone for producing a diverse library of synthetic amino acids.

Table 1: Examples of Non-Proteinogenic Amino Acids from Diethyl Acetamidomalonate

| Alkylating Agent | Resulting Amino Acid | Yield | Source |

|---|---|---|---|

| Benzyl chloride | Phenylalanine (rac-Phe) | 65% | wikipedia.org |

| Propiolactone | Glutamic acid (rac-Glu) | 87% | wikipedia.org |

This interactive table summarizes key synthetic applications. Data is derived from cited research findings.

Introduction of Diverse Side Chains via Alkylation and Arylation

The true versatility of the this compound scaffold is realized through the introduction of a vast array of side chains via alkylation and arylation reactions. The active methylene (B1212753) proton in the N-acetylated derivative is readily removed by a base, such as sodium ethoxide, creating a nucleophilic enolate that can react with various electrophiles. wikipedia.org

Alkylation with simple alkyl halides, such as ethyl bromide, allows for the synthesis of straightforward amino acids. scispace.com More complex side chains can be introduced using functionalized alkylating agents. For example, reaction with propiolactone leads to the formation of glutamic acid, demonstrating the method's capacity for incorporating functional groups into the side chain. wikipedia.org

Arylation, the introduction of an aromatic ring, can also be achieved. While direct arylation of the malonate enolate can be challenging, alternative methods have been developed. One approach involves the nucleophilic substitution of activated aryl halides. smu.ca More modern techniques, such as copper-catalyzed C-arylation of diethyl malonate with aryl halides, provide efficient routes to arylmalonates, which are precursors to arylated amino acids. researchgate.net These methods expand the accessible chemical space, enabling the synthesis of amino acids with tailored electronic and steric properties for applications in drug design and materials science.

Precursor in Heterocyclic Compound Synthesis

The dual ester and amino functionalities of this compound make it an ideal precursor for synthesizing a variety of heterocyclic compounds, particularly those containing nitrogen. Through cyclocondensation reactions, the malonate backbone can be transformed into stable ring systems that form the core of many biologically active molecules.

Pathways to Barbituric Acid Derivatives

One of the most classical applications of dialkyl malonates is the synthesis of barbituric acids. This is achieved through a condensation reaction with urea (B33335) or its derivatives. researchgate.net For this compound, the N-acetylated derivative is typically used. In the presence of a strong base like sodium ethoxide, diethyl 2-acetylamino-2-ethylmalonate condenses with urea. scispace.com The base facilitates the reaction by deprotonating the urea, which then acts as a dinucleophile, attacking both ester carbonyl groups of the malonate to form the six-membered pyrimidine-2,4,6-trione ring, the core structure of barbiturates. google.comnih.gov

This reaction is highly modular, as substituting different ureas (e.g., methylurea, phenylurea) allows for the synthesis of N-substituted barbiturates. scispace.com Furthermore, the ethyl group at the 5-position of the resulting barbituric acid originates from the starting malonate, demonstrating how the substituent on the malonate's central carbon is directly incorporated into the final heterocyclic product. This pathway is fundamental in medicinal chemistry for generating libraries of barbiturate (B1230296) derivatives for pharmacological screening. google.com

Table 2: Synthesis of Barbituric Acid Derivatives

| Diethyl Malonate Derivative | Urea Derivative | Resulting Barbituric Acid | Source |

|---|---|---|---|

| Diethyl 2-acetylamino-2-ethylmalonate | Phenylurea | 5-Acetylamino-5-ethyl-1-phenylbarbituric acid | scispace.com |

| Diethyl 2-acetylamino-2-methylmalonate | Methylurea | 5-Acetylamino-1,5-dimethylbarbituric acid | scispace.com |

This interactive table showcases examples of barbiturate synthesis from malonate precursors, based on cited literature.

Formation of Substituted Pyridones and Other Nitrogen-Containing Heterocycles

Beyond barbiturates, diethyl malonate derivatives are precursors to other important nitrogen-containing heterocycles, such as pyridones. Substituted 2-pyridones are a frequent scaffold in bioactive natural products and pharmaceuticals. researchgate.net The synthesis of these compounds can be achieved through various cyclocondensation strategies.

For instance, the reaction of malonates with 1,3-dinucleophiles like anilines can lead to the formation of 4-hydroxyquinolones. nih.gov In some multi-component reactions designed to produce polysubstituted-2-pyridones, diethyl 2-((arylamino)methylene)malonates, which are structurally related to the title compound, have been identified as key intermediates or side-products. mdpi.comresearchgate.net These reactions highlight the role of the malonate structure in forming the pyridone ring. The synthesis of N-substituted 3-amino-2-pyridones has also been efficiently achieved from primary amines and ethyl nitroacetate, demonstrating a related pathway to this important heterocyclic core. nih.gov

Intermediacy in the Construction of Specialized Organic Scaffolds (e.g., Complex Malonamide (B141969) Architectures)

The synthetic utility of this compound extends to the creation of specialized organic scaffolds and complex molecular architectures. Its ability to be converted into malonamides is a key example of its role as a versatile building block.

2-Amino malonamide is a significant intermediate in the synthesis of other complex molecules, such as 5-hydroxy-1H-imidazole-4-formamide. google.com Historically, 2-amino malonamide was prepared from diethyl 2-amino malonate hydrochloride through ammonolysis, where the ester groups are converted to amide groups by reaction with ammonia (B1221849). google.com This conversion transforms the malonate ester into a malonamide scaffold, which can be further elaborated.

This principle has been applied to construct highly complex and novel structures. For example, fullerene-malonamide derivatives have been synthesized for potential use as stabilizers in propellants. researchgate.net In these applications, malonamide moieties are attached to a C60 fullerene core. The synthesis involves reacting a fullerene derivative with a malonamide, showcasing the use of the malonamide scaffold in materials science. researchgate.netresearchgate.net These examples underscore the role of this compound as a foundational intermediate, providing access to malonamide architectures that serve as platforms for constructing larger, functional molecular systems.

Future Prospects and Emerging Research Frontiers for Diethyl 2 Amino 2 Ethylmalonate Chemistry

Development of Sustainable and Green Synthesis Protocols

The push towards environmentally benign chemical processes has spurred the development of sustainable and green synthesis protocols for α,α-disubstituted α-amino acids like Diethyl 2-amino-2-ethylmalonate. A significant focus is on minimizing hazardous reagents and byproducts, reducing energy consumption, and utilizing renewable resources.

Recent advancements include the use of microwave-assisted organic synthesis, which can significantly reduce reaction times and improve yields. For instance, the synthesis of Diethyl 2-((arylamino)methylene)malonates, which are structurally related to this compound, has been achieved with high yields (74–96%) using a microwave-assisted, solvent-free approach. mdpi.comresearchgate.net This method represents a greener alternative to traditional reflux-based protocols. researchgate.net Furthermore, researchers are exploring metal-free methodologies and the use of water as a solvent to create more environmentally friendly synthetic routes. nih.govusm.edu The principles of green chemistry, such as atom economy and the use of less hazardous chemical syntheses, are central to these new approaches. usm.edu

Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of α,α-disubstituted α-amino acids, a class of compounds that includes this compound, presents significant challenges due to steric hindrance around the α-carbon. nih.govresearchgate.net Overcoming these challenges requires the development of advanced catalytic systems that offer high selectivity and efficiency.

Emerging strategies in this area include synergistic enantioselective catalysis, visible-light-mediated photocatalysis, and the use of novel organocatalysts. nih.govresearchgate.net For example, diarylprolinol silyl (B83357) ethers have been used as catalysts for the diastereo- and enantioselective nucleophilic addition of racemic oxazolones to α,β-unsaturated aldehydes, yielding chiral quaternary amino acids with high enantioselectivity. acs.org Copper(I) complexes with specific chiral ligands have also proven effective in the catalytic asymmetric α-alkylation of simple carboxylic acid derivatives. researchgate.net Additionally, bifunctional organocatalysts, such as those based on 2-aminoDMAP/urea (B33335), have been successfully employed in the enantioselective Michael addition of diethyl malonate to nitroolefins, a reaction that can be adapted for the synthesis of complex amino acid derivatives. metu.edu.tr These advanced catalytic systems are crucial for producing enantiomerically pure α,α-disubstituted amino acids, which are highly valuable in pharmaceutical synthesis. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms is a rapidly growing field that promises to accelerate discovery and development. These technologies offer advantages such as improved reaction control, enhanced safety, and the ability to perform high-throughput screening of reaction conditions.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, has been successfully applied to the synthesis of α-amino esters and their derivatives. rsc.orgresearchgate.net This approach allows for precise control over reaction parameters like temperature and residence time, leading to higher yields and purities. rsc.orgresearchgate.net Automated synthesis platforms, such as the "Chemputer," combine mobile robots with laboratory equipment to perform complex synthetic workflows with minimal human intervention. researchgate.net These platforms can be used for reaction optimization, kinetic measurements, and even the discovery of new chemical transformations. researchgate.net The combination of retrosynthesis software with automated synthesizers further streamlines the process, from designing a synthetic route to executing the reactions. synthiaonline.com This integration is particularly beneficial for the synthesis of diverse compound libraries for drug discovery and materials science. emolecules.comspringernature.com

Application in the Discovery and Synthesis of Novel Chemical Probes and Tools

This compound and its derivatives are valuable building blocks for the synthesis of novel chemical probes and tools used to investigate biological processes. These molecules can be designed to interact with specific biological targets, providing insights into their function and aiding in the development of new therapeutic agents.

For example, α,α-disubstituted amino acids have been incorporated into peptides to create constrained analogues with specific secondary structures, which can be used to study protein-protein interactions. chim.it Derivatives of diethyl malonate have been used to create fluorescent probes for detecting specific analytes, such as metal ions or reactive oxygen species. uchile.clfrontiersin.org A notable example is a diethyl malonate-based "turn-on" fluorescent probe designed for the detection of hydrazine, a toxic and environmentally harmful substance. frontiersin.org Furthermore, α,α-disubstituted amino acids are being explored as inhibitors for enzymes like arginase, which is implicated in various diseases. nih.gov The ability to synthesize a diverse range of these compounds is crucial for developing new chemical tools for chemical biology and medicinal chemistry. nih.govacs.org

Multidisciplinary Research at the Interface of Organic Chemistry and Other Scientific Disciplines

The versatility of this compound and related α,α-disubstituted amino acids places them at the intersection of organic chemistry and other scientific fields, including materials science, biochemistry, and pharmacology. This interdisciplinary approach is driving innovation and opening up new avenues of research.

In materials science, the incorporation of silicon-containing α,α-disubstituted amino acids into peptides has been shown to modulate their physicochemical properties, such as hydrophobicity and resistance to degradation. acs.org In biochemistry, these unnatural amino acids are used to create peptidomimetics that can mimic or inhibit the function of natural peptides and proteins. chim.it The study of how these modified peptides interact with biological systems provides valuable information for drug design and the understanding of disease mechanisms. nih.gov Furthermore, the development of new synthetic methods for these compounds often involves collaborations between organic chemists and computational chemists to design and predict the efficacy of new catalysts and reaction pathways. acs.org This multidisciplinary approach is essential for tackling complex scientific challenges and translating fundamental research into practical applications.

Q & A

Q. What are the standard synthetic routes for Diethyl 2-amino-2-ethylmalonate and its derivatives?

- Methodological Answer : this compound derivatives are typically synthesized via alkylation of malonate enolates or condensation reactions . For example:

- Alkylation : Reacting diethyl malonate with NaOEt in ethanol generates the enolate, which is alkylated using alkyl halides (e.g., benzyl bromide) to introduce substituents at the α-position .

- Aminomethylene Functionalization : Diethyl 2-(aminomethylene)malonate reacts with isocyanates (e.g., phenyl isocyanate) in 1,2-dichloroethane under reflux, yielding substituted derivatives with ~50% efficiency .

- Cyclization : Using ketones (e.g., 4-ethylcyclohexanone) with diethyl aminomethylenemalonate and acid catalysts (e.g., p-toluenesulfonic acid) in toluene enables cyclocondensation, forming heterocyclic frameworks .

Table 1 : Representative Synthetic Conditions

Q. How is NMR spectroscopy employed to confirm the structure of this compound derivatives?

- Methodological Answer : ¹H-NMR and ¹³C-NMR are critical for verifying substituent positions and electronic environments. For example:

- In Diethyl 2-((2-(4-nitrobenzylideneamino)phenylamino)methylene)malonate , the imine proton (CH=N) appears as a singlet at δ 8.5 ppm, while the malonate ester groups show characteristic triplets (δ 4.2–4.4 ppm for OCH₂CH₃) .

- ¹³C-NMR distinguishes carbonyl carbons (δ 165–170 ppm) and aromatic carbons (δ 120–150 ppm) . Cross-validation with elemental analysis (C, H, N) ensures purity .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors (respiratory irritant) .

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (irritation risk) .

- Storage : Keep in airtight containers away from heat/sparks (flash point >150°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield alkylation of this compound enolates?

- Methodological Answer :

- Base Selection : Strong bases like LDA (Lithium Diisopropylamide) enhance enolate formation but require anhydrous conditions .

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize enolates, improving electrophile reactivity .

- Temperature Control : Slow addition of alkyl halides at −78°C minimizes side reactions (e.g., over-alkylation) .

- Monitoring : Use TLC or in-situ IR to track enolate generation and alkylation progress .

Q. How do researchers address contradictions in spectroscopic data for malonate derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR with X-ray crystallography (e.g., ORTEP-3 for 3D structure confirmation) and HRMS for molecular weight accuracy .

- Dynamic Effects : Consider tautomerization (e.g., enol-keto equilibria) that may cause splitting/absence of expected NMR signals .

- Analog Comparison : Cross-reference data with structurally similar compounds (e.g., diethyl benzylidenemalonate) to identify anomalous peaks .

Q. What strategies enable the synthesis of complex heterocycles from this compound?

- Methodological Answer :

- Cyclocondensation : React with aldehydes/ketones (e.g., 4-cyanobenzaldehyde) in acidic conditions to form quinazolinones or pyridones .

- Multicomponent Reactions : Combine with amines and carbonyl compounds in one-pot syntheses (e.g., Biginelli reaction) to generate dihydropyrimidinones .

- Post-Functionalization : Introduce substituents via Suzuki coupling or nucleophilic aromatic substitution on pre-formed heterocycles .

Q. How are kinetic and isotopic labeling studies applied to elucidate malonate reaction mechanisms?

- Methodological Answer :

- Kinetic Profiling : Monitor reaction rates under varying temperatures/bases to identify rate-determining steps (e.g., enolate formation vs. alkylation) .

- Isotopic Labeling : Use ¹³C-labeled malonates to track carbon migration in cyclization reactions via NMR .

- Computational Modeling : DFT calculations predict transition states and validate experimental observations (e.g., steric effects in alkylation) .

Data Analysis & Application Questions

Q. How can this compound derivatives be applied in drug discovery?

- Methodological Answer :

- Scaffold Design : The malonate core serves as a β-ketoester precursor for ACE inhibitors or antimalarials .

- Bioisosteres : Replace ester groups with amides (e.g., Allisartan isoproxil) to enhance metabolic stability .

- SAR Studies : Modify substituents (e.g., aryl, alkyl) and evaluate bioactivity against target proteins (e.g., kinase assays) .

Q. What computational tools assist in predicting the reactivity of this compound?

- Methodological Answer :

- Cheminformatics : Use SMILES strings (e.g.,

CCOC(=O)C(CC=C)(CC=C)C(=O)OCC) to model reactivity in software like Gaussian or Schrödinger . - Docking Simulations : Predict binding modes of malonate-derived inhibitors using AutoDock Vina .

- Synthetic Accessibility Scores : Tools like RAscore prioritize feasible routes (score 2.2 for diethyl aminomethylenemalonate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.